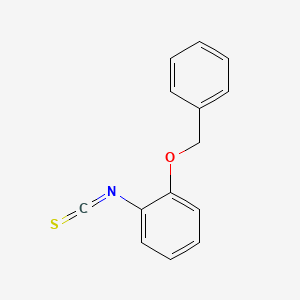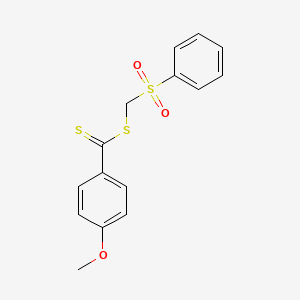
2-Cyclopropyl-N-(4-methylbenzene-1-sulfonyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyclopropyl-N-(4-methylbenzene-1-sulfonyl)benzamide is an organic compound that features a cyclopropyl group, a benzamide moiety, and a sulfonyl group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-N-(4-methylbenzene-1-sulfonyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common route involves the following steps:
Formation of the Sulfonyl Chloride: The synthesis begins with the sulfonation of 4-methylbenzene (toluene) to form 4-methylbenzenesulfonyl chloride.
Amidation: The sulfonyl chloride is then reacted with 2-cyclopropylbenzamide in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2-Cyclopropyl-N-(4-methylbenzene-1-sulfonyl)benzamide can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Nucleophilic Substitution: The sulfonyl group can be a site for nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the cyclopropyl and benzamide moieties.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid (for nitration), bromine (for bromination), and sulfuric acid (for sulfonation) are commonly used.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate can facilitate nucleophilic substitution reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration would yield nitro derivatives, while bromination would yield bromo derivatives of the original compound.
科学研究应用
2-Cyclopropyl-N-(4-methylbenzene-1-sulfonyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antibacterial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of more complex molecules.
作用机制
The mechanism of action of 2-Cyclopropyl-N-(4-methylbenzene-1-sulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The sulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The benzamide moiety can bind to receptors and other biomolecules, modulating their function. The exact molecular targets and pathways involved depend on the specific biological context and application.
相似化合物的比较
Similar Compounds
N-Phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide: This compound shares structural similarities with 2-Cyclopropyl-N-(4-methylbenzene-1-sulfonyl)benzamide, particularly the cyclopropyl and sulfonyl groups.
4-Methylbenzenesulfonyl Chloride: This is a precursor in the synthesis of this compound and shares the sulfonyl group.
Uniqueness
This compound is unique due to the combination of its cyclopropyl, benzamide, and sulfonyl groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
918867-74-0 |
|---|---|
分子式 |
C17H17NO3S |
分子量 |
315.4 g/mol |
IUPAC 名称 |
2-cyclopropyl-N-(4-methylphenyl)sulfonylbenzamide |
InChI |
InChI=1S/C17H17NO3S/c1-12-6-10-14(11-7-12)22(20,21)18-17(19)16-5-3-2-4-15(16)13-8-9-13/h2-7,10-11,13H,8-9H2,1H3,(H,18,19) |
InChI 键 |
UGSSAPNYVRYHMY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)C2=CC=CC=C2C3CC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(11S,12R,16S)-14-(2,5-dichlorophenyl)-11-(furan-2-carbonyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12619742.png)
![6-Benzyl-3-(2,3-difluorophenyl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B12619745.png)
![1,3-Bis[3-(ethylamino)propyl]-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B12619753.png)
![1,7-Diazaspiro[4.4]nonane-1-carboxylic acid,6-oxo-7-[(1R)-1-phenylethyl]-,1,1-dimethylethyl ester,(5S)-](/img/structure/B12619754.png)

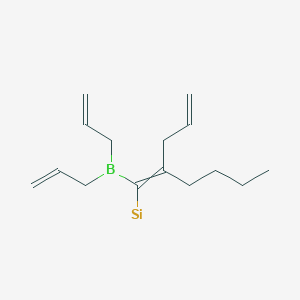
![9-(2-Methoxynaphthalen-1-yl)-2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one](/img/structure/B12619775.png)
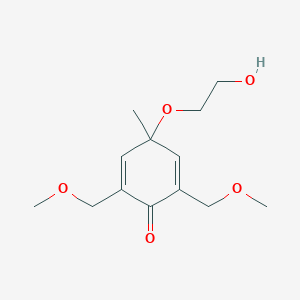
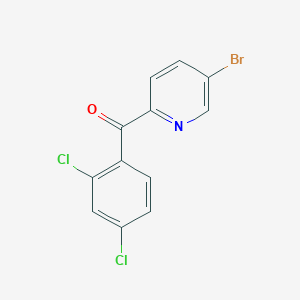
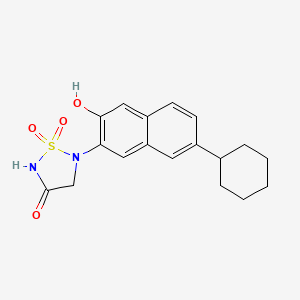

![1H-Pyrrolo[2,3-b]pyridine, 6-chloro-2-[(3S)-3-piperidinyl]-](/img/structure/B12619797.png)
